Soblidotin

説明

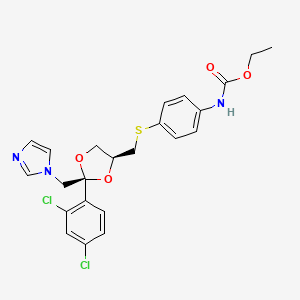

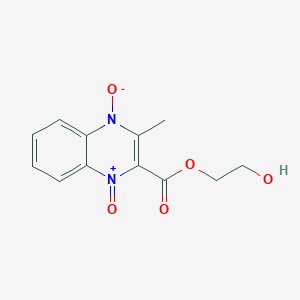

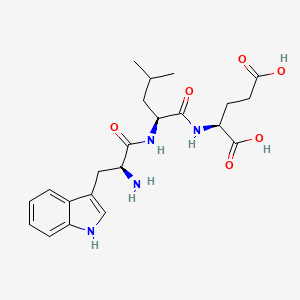

Soblidotin, also known as TZT-1027, is a synthetic peptide and an investigational drug . It has been used in trials studying the treatment of Sarcoma, Lung Cancer, and Unspecified Adult Solid Tumor . It is a tetrapeptide derivative of dolastatin 10 and is an inhibitor of tubulin polymerization .

Molecular Structure Analysis

Soblidotin has a molecular formula of C39H67N5O6 . Its average molecular weight is 701.994 . The ChemSpider ID for Soblidotin is 5293519 .Chemical Reactions Analysis

The reactivity behavior of Soblidotin has been studied using Chemical Reactivity Theory (CRT), also known as Conceptual DFT . The global and local reactivity descriptors of Soblidotin may be used for the design of new pharmaceutical analogs .科学的研究の応用

Antitumor Activity Against Vascular Endothelial Growth Factor-Secreting Human Lung Cancer

Soblidotin (TZT-1027), as an antimicrotubule agent, has shown potent antitumor effects. In studies involving human lung cancer models, Soblidotin was observed to have a significant impact on tumors that exhibited high degrees of angiogenesis. It was effective against both early and advanced-stage tumors, demonstrating potent antitumor activity that surpassed other agents like combretastatin A4 phosphate, vincristine, and docetaxel in certain scenarios. This suggests Soblidotin's dual mechanism of direct cytotoxicity and anti-vascular effects, making it a potentially strong candidate for treating vascular-rich tumors (Natsume et al., 2003).

Tumor-Specific Antivascular Effects

Further research highlights Soblidotin's tumor-specific antivascular effects. Studies using techniques like magnetic resonance imaging (MRI) and confocal laser scanning microscopy (CLSM) demonstrated that Soblidotin specifically damages tumor vasculatures, leading to extensive tumor necrosis within a tolerable dose range. This confirms its considerable antivascular effect in addition to cytotoxic effects, which is crucial for treating solid tumors (Natsume et al., 2007).

Antitumor Activity in Various Models

Soblidotin exhibits strong cytocidal and apoptosis-inducing activities in a time-dependent manner. It shows growth-inhibitory effects less affected by resistance mechanisms like P-glycoprotein overexpression. Its antitumor activities in vivo are potent, even in tumor models where other tubulin inhibitors like vincristine and docetaxel were ineffective. This reinforces the idea of Soblidotin being highly effective in chemotherapy of tumors resistant to other tubulin inhibitors (Watanabe et al., 2006).

Potential in Combination Therapies

Soblidotin also shows promise when used in combination with other anticancer drugs. In studies involving murine leukemia and human non-small cell lung cancer models, combinations of Soblidotin with drugs like cisplatin, gemcitabine, and docetaxel resulted in significantly increased antitumor efficacy. These findings suggest a potential for combining Soblidotin with other anticancer drugs in clinical trials for solid tumors (Natsume et al., 2006).

Comparison with Other Anticancer Agents

Soblidotin's antivascular and cytotoxic activities have been compared with various other anticancer agents. It was found to most potently inhibit the growth of both cancer cells and human umbilical vein endothelial cells, highlighting its strong antivascular activity. Its ability to enhance vascular permeability and reduce tumor perfusion was superior to many other agents, including vinca alkaloids and comparable to known vascular targeting agents. This underlines Soblidotin's unique position in possessing both cytotoxic and antivascular activities, beneficial for treating solid tumors (Watanabe et al., 2007).

Antiangiogenic Activity

Research into Soblidotin's antiangiogenic activity, which prevents neovascularization, showed potent effects in chick embryo chorioallantoic membrane (CAM) assays and human umbilical vein endothelial cells (HUVEC). Soblidotin prevented and disrupted tube formation, indicating its potential for exerting antiangiogenic activity even at reduced concentrations, which could be vital for minimizing its antivascular activity in clinical settings (Watanabe et al., 2007).

将来の方向性

The information on the global and local reactivity descriptors of Soblidotin, obtained through CRT, may be used for the design of new pharmaceutical analogs . This suggests potential future directions in the development of new therapeutic drugs based on the chemical structure and properties of Soblidotin .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMVCVHATYROOS-ZBFGKEHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031350 | |

| Record name | Soblidotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Soblidotin | |

CAS RN |

149606-27-9 | |

| Record name | Soblidotin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149606279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soblidotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Soblidotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOBLIDOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQC51A0WQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Methyl-5-propan-2-ylcyclohexyl)phenoxy]ethanol](/img/structure/B1682026.png)

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)

![Ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate](/img/structure/B1682030.png)

![3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid](/img/structure/B1682033.png)